Lys-SMCC-DM1

Catalog No.
S11194241
CAS No.
M.F
C53H75ClN6O15S
M. Wt
1103.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lys-SMCC-DM1

Product Name

Lys-SMCC-DM1

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

InChI Key

UBRZDBDIKWWPEN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Lysine-SMCC-DM1 is a significant compound in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). It is derived from the combination of a maytansinoid drug, DM1, with a linker known as N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This compound is primarily recognized for its role in the ADC ado-trastuzumab emtansine (T-DM1), which targets human epidermal growth factor receptor 2 (HER2) overexpressing breast cancer cells. The structure of Lysine-SMCC-DM1 allows it to be released from the ADC within lysosomes, where it exerts its cytotoxic effects by disrupting microtubule function, ultimately leading to cancer cell death .

The chemical behavior of Lysine-SMCC-DM1 involves several key reactions:

  • Linker Cleavage: Upon internalization of the ADC into cancer cells, the linker SMCC undergoes hydrolytic cleavage in the acidic environment of lysosomes. This process releases DM1, which can then bind to tubulin and inhibit microtubule polymerization .
  • Lysosomal Escape: Research indicates that Lysine-SMCC-DM1 can escape lysosomes via transport proteins such as SLC46A3, which facilitates its entry into the cytoplasm where it can exert its effects more effectively .
  • Metabolism: Following release from the ADC, Lysine-SMCC-DM1 can be metabolized further in the liver and other tissues, producing various metabolites that may influence its pharmacokinetics and efficacy .

Lysine-SMCC-DM1 exhibits potent biological activity as a cytotoxic agent. Its mechanism of action primarily involves:

  • Microtubule Disruption: DM1 inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • Targeted Delivery: As part of an ADC, Lysine-SMCC-DM1 provides a targeted approach to deliver cytotoxic agents specifically to HER2-overexpressing cells, minimizing damage to normal tissues .

The efficacy of this compound has been linked to its ability to overcome some resistance mechanisms associated with traditional chemotherapy.

The synthesis of Lysine-SMCC-DM1 involves several steps:

  • Preparation of Linker: The SMCC linker is synthesized through standard organic chemistry techniques, allowing for the introduction of maleimido groups that can react with thiols.
  • Conjugation with Maytansinoid: The maytansinoid DM1 is conjugated to the linker via a stable thioether bond. This reaction typically occurs under controlled conditions to ensure optimal yield and maintain the biological activity of both components .
  • Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted components and ensure the quality of the final product.

Lysine-SMCC-DM1 is primarily used in:

  • Cancer Therapy: It is a key component of T-DM1, which is approved for treating HER2-positive breast cancer. Its design allows for targeted delivery and reduced systemic toxicity compared to conventional chemotherapy.
  • Research: It serves as a model compound for studying ADC mechanisms and optimizing drug delivery systems in oncology .

Studies have shown that Lysine-SMCC-DM1 interacts with various cellular components:

  • Transport Proteins: SLC46A3 has been identified as a crucial transporter that facilitates the escape of Lysine-SMCC-DM1 from lysosomes into the cytoplasm, enhancing its cytotoxic efficacy .
  • Tumor Microenvironment: The compound's effectiveness can vary based on tumor heterogeneity and microenvironmental factors, influencing uptake and distribution within tumors .

Several compounds are similar to Lysine-SMCC-DM1 in terms of their structure and function within ADCs. Here are some notable examples:

Compound NameLinker TypeMechanism of ActionUnique Features
Ado-trastuzumab emtansine (T-DM1)N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateMicrotubule inhibitionContains trastuzumab targeting HER2
Monomethyl auristatin E (MMAE)Non-cleavable linkerMicrotubule disruptionHigher lipophilicity; bystander effect
Sar3419Disulfide-based linkerMicrotubule inhibitionDifferent linker chemistry affects stability
Inotuzumab ozogamicinHydrazone linkerDNA damage inductionUsed primarily for hematological malignancies

Lysine-SMCC-DM1 stands out due to its specific targeting mechanism via HER2 and its unique stability profile in comparison with other linkers used in ADCs.

Molecular Composition and Structural Domains

DM1 Cytotoxic Warhead: Maytansine Derivative Analysis

The DM1 component of Lys-SMCC-DM1 is a semi-synthetic derivative of maytansine, a potent microtubule-disrupting agent isolated from microbial sources. Structurally, DM1 retains the core ansamacrolide scaffold of maytansine, characterized by a 19-membered lactam ring fused to a bicyclic aromatic system [2] [4]. Critical modifications include the addition of a methoxy group at position C-20 and a hydroxyl group at C-21, which enhance solubility while maintaining picomolar-level tubulin-binding affinity [2] [7]. The thiol-containing side chain at position C-3 enables covalent conjugation to the SMCC linker, a feature absent in native maytansine [3] [5].

DM1 exerts its cytotoxic effect through stoichiometric inhibition of β-tubulin polymerization, disrupting mitotic spindle assembly and triggering apoptosis in dividing cells [2] [4]. In vitro studies demonstrate potent activity against HER2-positive breast cancer cell lines, with IC50 values of 24.8 nM (KPL-4) and 40.5 nM (MDA-MB-468), highlighting its selectivity for rapidly proliferating cells [2]. The molecule’s lipophilic nature (logP ≈ 3.2) necessitates conjugation to antibody carriers for targeted delivery, as free DM1 exhibits poor tumor penetration and systemic toxicity [4] [7].

SMCC Heterobifunctional Crosslinker: NHS Ester-Maleimide Bridge

The succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker serves as the molecular bridge between DM1 and lysine residues on the antibody backbone. This 8.3 Å spacer features two distinct reactive groups:

  • N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (ε-amino groups of lysine) at pH 7–9 to form stable amide bonds [5] [6].
  • Maleimide: Forms thioether linkages with cysteine thiols (in DM1) at pH 6.5–7.5 [3] [5].

The cyclohexane bridge in SMCC confers exceptional stability compared to linear maleimide-NHS linkers, reducing hydrolysis rates in physiological conditions [5] [6]. This stability ensures minimal premature payload release during systemic circulation, a critical factor in ADC pharmacokinetics [7]. Molecular dynamics simulations reveal that the cyclohexane moiety induces a staggered conformation, sterically shielding the maleimide group from nucleophilic attack while maintaining linker flexibility [1] [5].

Lysine Conjugation Site Specificity

Lys-SMCC-DM1 derives its name from the ε-amino group of lysine residues that form amide bonds with the SMCC linker. Immunoglobulin G (IgG) antibodies contain ≈80 lysine residues, with ≈20–30 solvent-accessible sites available for conjugation [6]. The conjugation process follows stochastic kinetics, resulting in a heterogeneous mixture of drug-to-antibody ratios (DARs). However, analytical studies using high-resolution mass spectrometry have identified preferential modification at lysine residues proximal to the antibody’s complementarity-determining regions (CDRs), which may influence antigen-binding affinity [6] [7].

The lysine-SMCC-DM1 linkage demonstrates remarkable stability across pH 4–9, with <5% hydrolytic cleavage observed over 72 hours in serum [6] [7]. This stability contrasts with histidine-conjugated ADCs, which show pH-dependent degradation in lysosomal compartments. Nuclear magnetic resonance (NMR) studies confirm that the tetrahedral geometry of the amide bond restricts rotational freedom, minimizing steric clashes with adjacent antibody domains [1] [6].

Stereochemical Considerations and 3D Conformational Stability

Lys-SMCC-DM1 contains 12 chiral centers distributed across three structural domains:

  • DM1 ansamacrolide core: 7 stereocenters (C-3, C-5, C-9, C-12, C-16, C-20, C-21)
  • SMCC linker: 2 stereocenters (cyclohexane ring)
  • Lysine conjugation site: 3 stereocenters (amide bond configuration) [1] [5]

The C-3 position of DM1 exhibits R-configuration, critical for maintaining hydrogen bonding with Asn258 and Asp226 in β-tubulin’s vinca domain [4] [7]. Molecular docking simulations demonstrate that inversion at C-3 reduces tubulin-binding affinity by >100-fold [4].

Conformational analysis via X-ray crystallography reveals that the SMCC linker adopts a chair conformation in cyclohexane, positioning the maleimide group perpendicular to the NHS ester [5]. This spatial arrangement minimizes intramolecular interactions between the antibody and payload, reducing aggregation propensity [1] [5]. However, the compound’s large molecular weight (1103.7 g/mol) and flexibility (18 rotatable bonds) pose challenges for 3D structure determination, necessitating hybrid approaches combining cryo-EM and computational modeling [1] [7].

Comparative Analysis with Related ADC Metabolites

MCC-DM1 vs. Lys-SMCC-DM1

MCC-DM1 (maleimidomethyl cyclohexane-1-carboxylate-DM1) represents the intermediate metabolite formed after proteolytic antibody degradation. Unlike Lys-SMCC-DM1, MCC-DM1 lacks the lysine-amide bond, featuring a free carboxylic acid group instead [7]. This structural difference alters cellular uptake kinetics:

  • Lys-SMCC-DM1: Relies on endocytic pathways (clathrin-mediated) for intracellular delivery [2] [7].
  • MCC-DM1: Passive diffusion across membranes due to increased lipophilicity (logP ≈ 4.1) [4] [7].

Plasma concentrations of Lys-SMCC-DM1 remain <6.4 ng/mL following T-DM1 administration, compared to 122 ng/mL for MCC-DM1, reflecting rapid lysosomal processing [7].

DM4 Derivatives: Structural and Functional Divergence

DM4, a maytansinoid analog with a disulfide linker, differs from DM1 in three key aspects:

  • C-4 modification: Replacement of methoxy with methyl sulfhydryl group
  • Linker chemistry: Cleavable disulfide vs. non-cleavable thioether (SMCC)
  • Metabolic pathway: Thiol-dependent payload release vs. protease-mediated cleavage [3] [7]

These differences confer distinct pharmacological profiles:

ParameterDM1 (Lys-SMCC-DM1)DM4
Tubulin IC500.08 nM0.12 nM
Plasma Stability (t½)120 h48 h
Bystander EffectLowHigh

The superior plasma stability of Lys-SMCC-DM1 makes it preferable for ADCs targeting solid tumors, while DM4 derivatives excel in hematological malignancies requiring rapid payload release [2] [7].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

1102.4699646 g/mol

Monoisotopic Mass

1102.4699646 g/mol

Heavy Atom Count

76

Dates

Modify: 2024-08-08

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